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9H-Carbazol-1-ol, 7-methyl-

Cat. No.: B3357569
CAS No.: 73910-77-7
M. Wt: 197.23 g/mol
InChI Key: XQAMTPSHZOIOEV-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffold in Contemporary Chemical Research

The 9H-carbazole is a tricyclic aromatic molecule, featuring two benzene (B151609) rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring. scispace.comijpsjournal.com This structural motif is not merely a synthetic curiosity but is found in a variety of naturally occurring alkaloids and has become a "privileged scaffold" in medicinal chemistry and materials science. ijpsjournal.comrsc.org Its planarity, fluorescence, and versatile reactivity make it a valuable framework in supramolecular chemistry for designing synthetic receptors. scilit.com

The significance of the carbazole scaffold is underscored by its presence in numerous biologically active compounds. ijpsjournal.com Research has demonstrated that carbazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. rsc.orgnih.gov This has spurred considerable interest in the synthesis and modification of the carbazole core to develop new therapeutic agents. scispace.comnih.gov In the realm of materials science, the electron-rich nature and charge transport properties of carbazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. wikipedia.org

Overview of Substituted Carbazole Derivatives and Their Research Context

The versatility of the carbazole ring allows for the introduction of various substituents at its different positions, leading to a vast library of derivatives with tailored properties. nih.gov The substitution pattern on the carbazole nucleus significantly influences the biological activity and physicochemical characteristics of the resulting compounds. asianjpr.com For instance, N-substituted carbazoles, where a functional group is attached to the nitrogen atom, have garnered significant attention for their potential in treating neurological disorders and their antiproliferative effects. nih.govresearchgate.net

The synthesis of these derivatives has evolved from classical methods like the Grabe–Ullman and Clemo–Perkin reactions to more modern, catalyst-mediated approaches such as C–H activations and annulations. rsc.org These advancements have enabled the regioselective synthesis of highly functionalized carbazoles, opening up new avenues for research. rsc.org Scientists are actively exploring how different substituents impact the electronic properties, solubility, and biological target interactions of carbazole-based molecules. asianjpr.comtmkarpinski.com This has led to the development of carbazole derivatives with enhanced activities, such as potent anticancer agents and efficient materials for electronic applications. asianjpr.comontosight.ai

Specific Academic Relevance of 9H-Carbazol-1-ol, 7-methyl- and Related Analogues

Within the extensive family of carbazole derivatives, 9H-Carbazol-1-ol, 7-methyl- represents a specific analogue with a hydroxyl group at the 1-position and a methyl group at the 7-position. The presence and position of these functional groups are critical in defining its chemical behavior and potential applications. For example, hydroxylated carbazoles are known to be key metabolites in the biotransformation of carbazole by certain bacteria. researchgate.netresearchgate.net

The academic interest in analogues such as 1-hydroxycarbazoles stems from their potential as building blocks for more complex molecules. nih.gov For instance, 1-hydroxy-9H-carbazole can be a precursor in the synthesis of pyranocarbazoles. nih.gov The substitution pattern, such as the presence of a methyl group, can influence the reactivity and biological profile of the molecule. Research on related compounds like 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde highlights the structural nuances that arise from different substitution patterns. nih.gov The study of these analogues contributes to a deeper understanding of structure-activity relationships (SAR) within the carbazole class.

Scope and Objectives of Academic Inquiry on 9H-Carbazol-1-ol, 7-methyl-

Furthermore, a significant goal is to explore the reactivity of this compound, particularly how the hydroxyl and methyl groups direct further chemical modifications. This includes investigating its potential as an intermediate in the synthesis of more complex carbazole derivatives with potentially enhanced biological or material properties. While specific biological data for 9H-Carbazol-1-ol, 7-methyl- is not extensively documented in the provided search results, a broader objective of carbazole research is to screen new derivatives for various biological activities. Therefore, a logical extension of academic inquiry would be to evaluate this compound's potential in areas like antimicrobial or anticancer research, drawing parallels from the known activities of other substituted carbazoles.

Detailed Research Findings

While specific research exclusively focused on 9H-Carbazol-1-ol, 7-methyl- is limited in the provided search results, we can infer its potential properties and research context from related carbazole derivatives.

Physicochemical Properties (Inferred from Analogues)

PropertyInferred Value/CharacteristicRationale based on Analogues
Molecular FormulaC₁₃H₁₁NOBased on the parent carbazole structure with one hydroxyl and one methyl group.
Molecular Weight~197.23 g/mol Calculated from the molecular formula. chemsrc.com
Melting PointLikely highHydroxylated carbazoles often have high melting points due to intermolecular hydrogen bonding. For example, 9-Methyl-9H-carbazol-3-ol has a melting point of 268–270°C.
SolubilityModerate solubility in polar aprotic solventsThe hydroxyl group would increase polarity compared to unsubstituted carbazole.

Synthetic Approaches (Based on General Carbazole Synthesis)

The synthesis of 9H-Carbazol-1-ol, 7-methyl- would likely follow established methods for constructing substituted carbazole rings, followed by or incorporating the introduction of the hydroxyl and methyl groups.

Synthetic StrategyDescriptionReference
Cyclization ReactionsTraditional methods like the Borsche–Drechsel cyclization or modern transition-metal-catalyzed cyclizations could be employed to form the carbazole core from appropriately substituted precursors. rsc.org
Functional Group InterconversionA pre-existing carbazole could be functionalized. For instance, a methoxy (B1213986) group could be demethylated to yield the hydroxyl group. The methyl group could be introduced via Friedel-Crafts alkylation or other C-H activation methods. semanticscholar.org
BiotransformationCertain bacteria are capable of hydroxylating the carbazole ring at specific positions, offering a potential green chemistry route. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B3357569 9H-Carbazol-1-ol, 7-methyl- CAS No. 73910-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-9H-carbazol-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAMTPSHZOIOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455791
Record name 9H-Carbazol-1-ol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73910-77-7
Record name 9H-Carbazol-1-ol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 9h Carbazol 1 Ol, 7 Methyl

Electrophilic Aromatic Substitution Reactions of the Carbazole (B46965) Core

The carbazole ring system is generally susceptible to electrophilic attack at positions 3, 6, 1, and 8. The presence of the hydroxyl group at position 1 and the methyl group at position 7 in 9H-Carbazol-1-ol, 7-methyl- is expected to activate the aromatic rings towards electrophilic substitution. The hydroxyl group is a strong activating group and will direct incoming electrophiles primarily to the ortho and para positions relative to it. The methyl group is a weaker activating group, also directing to its ortho and para positions.

ReagentPredicted Product(s)
Br₂/AcOHMono-, di-, or poly-brominated derivatives
Cl₂/FeCl₃Mono-, di-, or poly-chlorinated derivatives
I₂/HIO₃Mono-, di-, or poly-iodinated derivatives

This table is predictive and not based on published experimental data for this specific compound.

Similar to halogenation, specific studies on the nitration and sulfonation of 9H-Carbazol-1-ol, 7-methyl- have not been found. These reactions are fundamental electrophilic aromatic substitutions, and the regioselectivity would be governed by the activating and directing effects of the hydroxyl and methyl groups.

ReactionReagentPredicted Product(s)
NitrationHNO₃/H₂SO₄Nitro-substituted derivatives
Sulfonationconc. H₂SO₄Sulfonic acid derivatives

This table is predictive and not based on published experimental data for this specific compound.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 1-position of 9H-Carbazol-1-ol, 7-methyl- is a key functional group that can undergo a variety of chemical transformations.

Alkylation and acylation of the phenolic hydroxyl group are common reactions. While specific examples for 9H-Carbazol-1-ol, 7-methyl- are not documented, these transformations are well-established for other hydroxycarbazoles.

The formation of ethers and esters from the hydroxyl group is a direct consequence of alkylation and acylation reactions, respectively.

ReactionReagent TypeProduct Type
Williamson Ether SynthesisAlkyl halide, BaseEther
Fischer EsterificationCarboxylic acid, Acid catalystEster
AcylationAcyl chloride or Anhydride, BaseEster

This table represents general reactions of phenolic hydroxyl groups and is not based on specific experimental data for 9H-Carbazol-1-ol, 7-methyl-.

The phenolic hydroxyl group of 9H-Carbazol-1-ol, 7-methyl- can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could potentially lead to the formation of quinone-like structures or degradation of the carbazole ring. However, no specific studies on the oxidation of 9H-Carbazol-1-ol, 7-methyl- have been reported in the literature.

Reactions at the Methyl Group

The methyl group at the 7-position of the carbazole ring is susceptible to various chemical transformations, primarily involving the functionalization of the benzylic carbon.

Side-Chain Functionalization

The benzylic nature of the methyl group in 9H-Carbazol-1-ol, 7-methyl- makes it a prime target for side-chain functionalization reactions. Common transformations include oxidation and halogenation.

Oxidation: The methyl group can be oxidized to various higher oxidation states, such as a hydroxymethyl, formyl, or carboxyl group, using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the final product. For instance, mild oxidizing agents might yield the corresponding alcohol (7-hydroxymethyl-9H-carbazol-1-ol), while stronger oxidants can lead to the carboxylic acid (9H-carbazol-1-ol-7-carboxylic acid). The presence of the electron-donating hydroxyl group on the carbazole ring can influence the reactivity of the methyl group by increasing the electron density of the aromatic system.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom at the benzylic position. This results in the formation of 7-(halomethyl)-9H-carbazol-1-ol derivatives. These halogenated intermediates are versatile synthons for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Reaction TypeReagents and ConditionsProduct
OxidationMild oxidizing agent (e.g., SeO₂)7-(Hydroxymethyl)-9H-carbazol-1-ol
OxidationStrong oxidizing agent (e.g., KMnO₄)9H-Carbazol-1-ol-7-carboxylic acid
HalogenationN-Bromosuccinimide (NBS), radical initiator7-(Bromomethyl)-9H-carbazol-1-ol

N-Substituted Carbazole Derivatives and their Synthesis

The nitrogen atom of the pyrrole (B145914) ring in 9H-Carbazol-1-ol, 7-methyl- possesses a lone pair of electrons and an acidic proton, making it a nucleophilic center that readily undergoes substitution reactions.

Alkylation and Acylation of the Pyrrole Nitrogen

N-Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen is a common strategy to modify the properties of the carbazole scaffold. This reaction is typically achieved by treating the carbazole with an alkyl halide in the presence of a base. phasetransfercatalysis.com The base deprotonates the nitrogen, generating a carbazolide anion, which then acts as a nucleophile to displace the halide from the alkylating agent. phasetransfercatalysis.com A variety of bases can be employed, including sodium hydride, potassium carbonate, and sodium hydroxide, often in a polar aprotic solvent like dimethylformamide (DMF) or acetone. phasetransfercatalysis.com Microwave-assisted N-alkylation has also been reported as an efficient method for this transformation. researchgate.net The presence of the hydroxyl group at the 1-position may necessitate the use of a protecting group to prevent O-alkylation as a side reaction, or careful selection of reaction conditions to favor N-alkylation.

N-Acylation: Similarly, an acyl group can be introduced at the nitrogen atom through reaction with an acyl chloride or an acid anhydride. nih.govchemrxiv.org This reaction is also typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is a useful method for the synthesis of N-acylcarbazole derivatives, which have applications in materials science and as synthetic intermediates. nih.govchemrxiv.org Thioesters have also been reported as a stable acyl source for the chemoselective N-acylation of carbazoles. The choice of the acylating agent allows for the introduction of a wide range of functionalities.

ReactionReagentsBaseSolvent
N-AlkylationAlkyl halide (e.g., CH₃I, C₂H₅Br)NaH, K₂CO₃, NaOHDMF, Acetone
N-AcylationAcyl chloride (e.g., CH₃COCl), Acid anhydridePyridine (B92270), TriethylamineDichloromethane, THF
N-AcylationThioesterCs₂CO₃-

Rearrangement Reactions and Mechanism Elucidation

Carbazole derivatives can undergo various rearrangement reactions, often initiated by thermal or photochemical stimuli. These rearrangements can lead to the formation of new carbocyclic or heterocyclic ring systems.

The study of rearrangement reactions in carbazole chemistry often involves the generation of reactive intermediates. For instance, the thermal or photochemical decomposition of benzotriazoles bearing ortho-blocked 1-aryl substituents can lead to the formation of 4aH-carbazole intermediates. These intermediates can then undergo thermally-allowed sigmatropic rearrangements to yield various substituted carbazoles. nih.gov While specific studies on the rearrangement of 9H-Carbazol-1-ol, 7-methyl- are not extensively documented, it is plausible that this compound could participate in similar transformations.

For example, photochemical excitation could potentially lead to rearrangements involving the hydroxyl and methyl groups, or the carbazole ring itself. Mechanistic elucidation of such reactions often involves trapping of intermediates, isotopic labeling studies, and computational analysis to understand the electronic and steric factors that govern the reaction pathways. The presence of both an electron-donating hydroxyl group and a methyl group on the carbazole skeleton would be expected to influence the stability of any charged or radical intermediates, thereby directing the course of the rearrangement. Further research is needed to fully explore the rearrangement chemistry of this specific carbazole derivative and to elucidate the underlying mechanisms.

Computational Chemistry and Theoretical Studies on 9h Carbazol 1 Ol, 7 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying carbazole (B46965) derivatives. rsc.org DFT calculations are employed to determine optimized molecular structures, vibrational frequencies, and various electronic parameters. researchgate.net For instance, the B3LYP functional is a hybrid functional commonly used for these types of calculations. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Carbazole Core This table presents typical bond lengths and angles for a carbazole framework based on DFT calculations, providing a reference for the expected geometry of 9H-Carbazol-1-ol, 7-methyl-.

ParameterTypical Value (Å or °)
C-N Bond Length~1.38 Å
C-C (Aromatic) Bond Length~1.40 Å
C-N-C Angle~109°
Benzene (B151609) Ring Dihedral Angle<3°

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. For phenolic carbazoles, the hydroxyl group is expected to significantly influence the HOMO energy level. nih.gov A smaller energy gap suggests higher reactivity. FMO analysis helps identify the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical FMO Data for 9H-Carbazol-1-ol, 7-methyl- This interactive table provides a hypothetical example of the kind of data generated from an FMO analysis.

Molecular OrbitalEnergy (eV)Description
HOMO-5.80Localized on the carbazole ring and hydroxyl group
LUMO-1.20Distributed across the aromatic system
HOMO-LUMO Gap4.60Indicates high kinetic stability

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas), often associated with lone pairs on heteroatoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Blue regions represent positive potential (electron-poor areas), typically around hydrogen atoms, which are prone to nucleophilic attack. For 9H-Carbazol-1-ol, 7-methyl-, the ESP map would likely show negative potential around the nitrogen atom and the oxygen of the hydroxyl group.

Molecular Dynamics Simulations and Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational flexibility, molecular vibrations, and interactions with solvent molecules. For 9H-Carbazol-1-ol, 7-methyl-, MD simulations could be used to explore the rotational freedom of the hydroxyl and methyl groups and the flexibility of the carbazole ring system, providing a more realistic picture of its behavior in different environments than static quantum chemical calculations alone. nih.gov While some studies use simulations to assess the effects of carbazole derivatives on larger systems like actin dynamics, the same principles can be applied to understand the intrinsic flexibility of the molecule itself. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.com These models are mathematical equations derived from statistical analysis, such as multiple linear regression or artificial neural networks. nih.gov For a class of compounds like carbazole derivatives, a QSPR model might relate calculated molecular descriptors (e.g., topological indices, electronic parameters, or partition coefficients) to a specific property. nih.govresearchgate.net This approach allows for the prediction of properties for new or untested molecules within the same class, guiding the design of compounds with desired characteristics without relying on direct property measurements.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. acs.org DFT methods are frequently used to investigate mechanisms such as the formation of the carbazole ring or subsequent functionalization reactions. researchgate.net For instance, computational studies can help determine whether a reaction proceeds through a concerted or stepwise mechanism, identify the rate-determining step, and explain observed regioselectivity in reactions involving substituted carbazoles. nih.govnih.gov

Advanced Materials Science Applications of 9h Carbazol 1 Ol, 7 Methyl and Derivatives

Organic Light-Emitting Diode (OLED) Components

No specific research data was found for the application of 9H-Carbazol-1-ol, 7-methyl- in OLEDs as an emitter, host material, or in charge transport layers.

There is no available information on the use of 9H-Carbazol-1-ol, 7-methyl- as an emitter in OLEDs.

There is no available information on the design of OLED host materials based on 9H-Carbazol-1-ol, 7-methyl-.

The charge transport properties of 9H-Carbazol-1-ol, 7-methyl- have not been reported in the context of OLEDs.

Organic Photovoltaics and Solar Cells

No specific research data was found for the application of 9H-Carbazol-1-ol, 7-methyl- in organic photovoltaics or solar cells.

Sensor Technologies and Molecular Probes

No specific research data was found for the application of 9H-Carbazol-1-ol, 7-methyl- in sensor technologies or as a molecular probe.

Electrochromic Devices

No specific research data was found for the application of 9H-Carbazol-1-ol, 7-methyl- in electrochromic devices.

Design of Novel Catalytic Systems based on Carbazole (B46965) Scaffolds

The rigid, planar, and electron-rich nature of the carbazole scaffold has made it a privileged structure in the design of advanced materials, including novel catalytic systems. The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its electronic and steric properties, making it a versatile platform for supporting catalytic metal centers or acting as an organocatalyst itself. The specific substitution pattern of 9H-Carbazol-1-ol, 7-methyl-, featuring a hydroxyl group at the C1 position and a methyl group at the C7 position, offers unique opportunities for the design of specialized catalysts.

The design of catalytic systems based on carbazole scaffolds, such as 9H-Carbazol-1-ol, 7-methyl-, primarily revolves around two main strategies: leveraging the carbazole as a ligand to coordinate with a metal center and utilizing the inherent reactivity of the functionalized carbazole in organocatalysis.

Carbazole-Based Ligands for Homogeneous Catalysis

The most prominent application of carbazole derivatives in catalysis is their use as ligands for transition metals. The nitrogen atom of the carbazole ring, along with other strategically placed donor atoms, can chelate to a metal, creating a stable and catalytically active complex. The hydroxyl group in 9H-Carbazol-1-ol, 7-methyl- can act as a directing group in C-H functionalization reactions, facilitating the introduction of additional coordinating groups. chim.it

One of the most successful designs involves the creation of "pincer" ligands, where the carbazole acts as the central N-donor of an LNL-type ligand (L represents a coordinating arm). acs.orgnih.gov These ligands form highly stable complexes with metals and allow for precise control over the catalytic environment. nih.gov The substituents on the carbazole backbone, such as the methyl group at C7 in 9H-Carbazol-1-ol, 7-methyl-, can influence the steric bulk and electronic properties of the resulting catalyst, thereby affecting its activity and selectivity.

The general approach to designing such catalytic systems involves the synthesis of a carbazole derivative with appropriate coordinating arms, followed by complexation with a suitable metal precursor. For instance, phosphine, amine, or pyridine (B92270) moieties can be introduced at the C1 and C8 positions of the carbazole scaffold to create tridentate ligands.

Table 1: Examples of Carbazole-Based Pincer Ligands and Their Catalytic Applications

Ligand TypeMetal CenterCatalytic ApplicationReference
NNN-CarbazoleRhodium(I)Oxidative addition of MeI nih.gov
PNP-CarbazoleIronNitrogen fixation rsc.orgresearchgate.net
NCS-CarbazolePalladium(II)Cross-dehydrogenative alkenylation acs.org

This table is interactive. Click on the headers to sort the data.

The hydroxyl group of 9H-Carbazol-1-ol, 7-methyl- can also play a direct role in catalysis by acting as a proton shuttle or by forming hydrogen bonds with substrates, thereby activating them for reaction. researchgate.net

Carbazole Derivatives in Organocatalysis and Photocatalysis

Beyond their role as ligands, carbazole derivatives have emerged as promising organocatalysts and photocatalysts. The electron-donating nature of the carbazole ring makes it suitable for stabilizing reactive intermediates. Furthermore, the photo- and electroactive properties of carbazoles are harnessed in photoredox catalysis. nih.gov

In the context of 9H-Carbazol-1-ol, 7-methyl-, the hydroxyl group can enhance its utility in organocatalysis by providing a site for hydrogen bonding interactions, which can be crucial for substrate activation and stereocontrol in asymmetric reactions. The methyl group can modulate the solubility and electronic properties of the catalyst.

Carbazole-based photocatalysts are particularly effective in promoting a variety of organic transformations, including cycloadditions and C-H functionalization reactions. The design of these catalysts often involves modifying the carbazole core with electron-withdrawing or electron-donating groups to tune their redox potentials and absorption spectra.

Table 2: Research Findings on Catalytic Systems Utilizing Substituted Carbazoles

Catalyst SystemReaction TypeKey Findings
Palladium/Norbornene with Carbazole SubstrateC-H Alkylation and AcylationDirect functionalization of carbazoles at the C1 position without a pre-installed directing group. researchgate.net
Ruthenium/Copper Co-catalysisDehydrogenative N-carbazolationSelective C-H and N-H activation for the synthesis of bi-carbazoles. chim.it
Iridium(III) with Pyrimidine-Directed CarbazoleIntermolecular InsertionC1 functionalization of carbazoles with diazo compounds. chim.it

This table is interactive. You can filter the data by entering keywords in the search box above each column.

The design of novel catalytic systems based on the 9H-Carbazol-1-ol, 7-methyl- scaffold would likely involve leveraging the directing effect of the C1-hydroxyl group to introduce coordinating arms for metal-based catalysis, or utilizing the inherent electronic and hydrogen-bonding capabilities of the molecule for organocatalytic and photocatalytic applications. The C7-methyl group would serve as a tool for fine-tuning the steric and electronic environment of the active site.

Biological Activity and Mechanistic Studies of 9h Carbazol 1 Ol, 7 Methyl and Derivatives in Vitro and Mechanistic Focus

In Vitro Antimicrobial Activity and Mechanistic Investigations

Carbazole (B46965) derivatives have been extensively studied for their broad-spectrum antimicrobial properties. The planar, lipophilic nature of the carbazole ring is thought to facilitate passage through microbial cell membranes, a critical step in exerting their biological effects.

Antibacterial Efficacy Against Specific Strains

Furthermore, certain N-substituted carbazoles have exhibited potent activity. For example, some derivatives have shown MIC values ranging from 1.1 to 10.3 µg/mL against S. aureus, B. subtilis, and E. coli. nih.gov The lipophilic character of these compounds is believed to aid in their transit across the bacterial cell membrane, leading to the inhibition of bacterial growth. nih.gov

Below is a table summarizing the antibacterial activity of representative carbazole derivatives against various bacterial strains.

Carbazole Derivative StructureBacterial StrainMIC (µg/mL)Reference
N-substituted carbazole with imidazole (B134444) moietyStaphylococcus aureus1–8 nih.gov
N-substituted carbazole with imidazole moietyBacillus subtilis1–8 nih.gov
N-substituted carbazole with imidazole moietyEscherichia coli1–8 nih.gov
N-substituted carbazole with pyrimidine (B1678525) moietyStaphylococcus aureus1.1–10.3 nih.gov
N-substituted carbazole with pyrazole (B372694) moietyBacillus subtilis1.1–10.3 nih.gov

Antifungal Efficacy

Similar to their antibacterial action, carbazole derivatives have demonstrated notable antifungal activity. The introduction of a 1,2,4-triazole (B32235) moiety to the carbazole scaffold has been reported to increase antifungal activity against Candida albicans, with MIC values between 2–4 µg/mL. nih.gov Other N-substituted carbazoles have shown promising antifungal effects against both C. albicans and Aspergillus fumigatus, with MIC values in the range of 8.7 to 10.8 µg/mL. nih.gov The fungicidal or fungistatic action of these compounds contributes to their potential as antifungal agents.

The following table presents the antifungal efficacy of selected carbazole derivatives.

Carbazole Derivative StructureFungal StrainMIC (µg/mL)Reference
N-substituted carbazole with 1,2,4-triazole moietyCandida albicans2–4 nih.gov
N-substituted carbazole with pyrimidine moietyCandida albicans8.7–10.8 nih.gov
N-substituted carbazole with pyrazole moietyAspergillus fumigatus8.7–10.8 nih.gov

Mechanisms of Action (e.g., Membrane Permeabilization, Enzyme Inhibition)

The antimicrobial effects of carbazole derivatives are attributed to several mechanisms of action. One of the proposed mechanisms involves the disruption of microbial cell membrane integrity. The lipophilic nature of the carbazole ring system allows these molecules to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Enzyme inhibition is another key mechanism through which carbazoles exert their antimicrobial effects. For instance, some carbazole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms. Inhibition of DHFR disrupts the production of vital cellular components, thereby halting microbial growth. Additionally, carbazoles have been reported to target other critical enzymes involved in microbial metabolism and survival.

In Vitro Anticancer and Antiproliferative Activity

The planar aromatic structure of carbazoles makes them ideal candidates for interaction with biological macromolecules, including DNA and various enzymes involved in cell proliferation, rendering them promising anticancer agents. nih.govnih.govslideshare.net

Inhibition of Cellular Proliferation in Cancer Cell Lines

Numerous studies have demonstrated the potent antiproliferative activity of carbazole derivatives against a wide range of human cancer cell lines. While specific IC50 values for 9H-Carbazol-1-ol, 7-methyl- are not extensively documented, research on analogous compounds provides insight into their potential efficacy. For example, various N-substituted carbazole imidazolium (B1220033) salts have shown significant cytotoxic activity against several human tumor cell lines. nih.gov The antiproliferative effects are often dose-dependent and vary based on the cancer cell type and the specific substitutions on the carbazole ring.

The table below showcases the in vitro antiproliferative activity of representative carbazole derivatives against different cancer cell lines.

Carbazole DerivativeCancer Cell LineIC50 (µM)Reference
N-substituted carbazole imidazolium salt (Compound 61)HL-60 (Leukemia)0.51–2.48 nih.gov
N-substituted carbazole imidazolium salt (Compound 61)SMMC-7721 (Hepatoma)0.51–2.48 nih.gov
N-substituted carbazole imidazolium salt (Compound 61)MCF-7 (Breast Cancer)0.51–2.48 nih.gov
N-substituted carbazole imidazolium salt (Compound 61)SW480 (Colon Cancer)0.51–2.48 nih.gov
5,8-Dimethyl-9H-carbazole derivative (Compound 4)MDA-MB-231 (Breast Cancer)0.73 nih.gov
5,8-Dimethyl-9H-carbazole derivative (Compound 3)MDA-MB-231 (Breast Cancer)1.44 nih.gov

Molecular Target Interactions (e.g., Topoisomerases, STAT pathways, DNA Intercalation)

The anticancer activity of carbazole derivatives is mediated through their interaction with various molecular targets crucial for cancer cell survival and proliferation.

Topoisomerase Inhibition: Many carbazole alkaloids are known to be potent inhibitors of topoisomerases I and II, enzymes that are essential for DNA replication and transcription. nih.govresearchgate.net By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. acs.orgmdpi.com The planar carbazole ring system can intercalate between DNA base pairs, further disrupting DNA replication and repair processes. nih.gov

STAT Pathway Inhibition: The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are key signaling molecules that are often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. mdpi.comresearchgate.net Carbazole derivatives have been identified as effective inhibitors of the JAK/STAT pathway. mdpi.comresearchgate.net They can disrupt the phosphorylation and dimerization of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis. encyclopedia.pubnih.gov

DNA Intercalation: The planar aromatic structure of the carbazole nucleus allows it to insert between the base pairs of the DNA double helix. nih.gov This intercalation distorts the DNA structure, interfering with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. nih.gov This mechanism contributes significantly to the cytotoxic effects of many carbazole-based anticancer agents.

Induction of Apoptosis Pathways

Carbazole derivatives are recognized for their potential to induce apoptosis, or programmed cell death, in cancer cells, a critical mechanism for anticancer agents. While direct studies on 9H-Carbazol-1-ol, 7-methyl- are limited, research on analogous carbazole compounds provides insight into the likely pathways involved. The carbazole scaffold is a key structural motif in many compounds that trigger apoptosis through various cellular mechanisms. nih.gov

One of the central pathways implicated in the pro-apoptotic activity of carbazole derivatives involves the tumor suppressor protein p53. Certain carbazole alkaloids have been shown to reactivate mutant p53, restoring its normal function of inducing apoptosis in tumor cells. researchgate.net Furthermore, some N-substituted carbazole derivatives have demonstrated the ability to cause cell cycle arrest, typically at the G2/M phase, which often precedes the induction of apoptosis. nih.gov

The Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway, are also modulated by carbazole compounds. The activity of these compounds can disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This disruption leads to mitochondrial outer membrane permeabilization and the subsequent activation of caspases, the executioners of apoptosis. Studies on novel synthesized carbazole derivatives have shown they can trigger apoptosis in lung cancer cells by altering this crucial Bcl-2/Bax balance.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of carbazole derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help to elucidate how different functional groups and structural features contribute to the pharmacological effects of these molecules.

The presence and position of substituents on the carbazole's tricyclic core significantly modulate its biological activity. The hydroxyl (-OH) and methyl (-CH₃) groups, as seen in 9H-Carbazol-1-ol, 7-methyl-, play a crucial role in defining the molecule's electronic and steric properties, which in turn affect its interaction with biological targets.

Research indicates that the substitution pattern is critical. For instance, studies on the antibacterial activity of carbazoles revealed that compounds functionalized at the C-3 and C-6 positions exhibited greater efficacy compared to those substituted at the C-2 and C-7 positions. echemcom.com The hydroxyl group, in particular, can act as a hydrogen bond donor, which can be vital for binding to a receptor site. Its replacement with a methoxy (B1213986) group or hydrogen atom often leads to a decrease in biological activity, highlighting the importance of this functional group. drugdesign.org Electron-donating groups such as hydroxyl and alkyl (methyl) groups on the aromatic rings are generally considered to contribute positively to the antimicrobial activity of carbazole hybrids. researchgate.net

Modification at the nitrogen atom (position 9) of the carbazole ring has been a major focus of synthetic efforts to generate derivatives with enhanced and diverse biological activities. researchgate.net The introduction of various substituents at this position has been shown to profoundly influence the antimicrobial, anticancer, and neuroprotective profiles of these compounds. nih.govnih.gov

For example, incorporating heterocyclic moieties like imidazole or 1,2,4-triazole at the N-position can significantly boost antibacterial and antifungal efficacy. nih.gov Similarly, N-substituted carbazole sulfonamides have been found to exhibit potent anticancer effects. nih.gov In some cases, N-substitution is deemed essential for a particular activity; for instance, certain neuroprotective effects are only observed in carbazoles with a substituent at the nitrogen atom. The nature of the N-substituent, whether a small alkyl chain or a bulky aromatic group, can be tailored to optimize potency and selectivity for a specific biological target. echemcom.com

Below is an interactive table summarizing the effects of various N-substituents on the biological activities of carbazole derivatives.

N-Substituent TypeExample MoietyObserved Biological Activity
HeterocyclicImidazole, 1,2,4-TriazoleEnhanced antibacterial and antifungal activity
SulfonamideN-sulfonyl groupsPotent anticancer activity
ArylPhenyl, TolylNeuroprotective ability
Alkyl-AmineN-ethyl-[N-methyl-piperazinyl]Antibacterial and antifungal activity
Acetylenic AmineN-[1-buto-2y-nyl-4(NʹNʹ-methyl-phenyl)]Specific activity against E. coli

The carbazole nucleus is a structurally rigid, planar system. echemcom.com While this rigidity can be advantageous for certain interactions, such as DNA intercalation, modulating the molecule's flexibility has emerged as a key strategy for enhancing biological potency.

Studies comparing rigid carbazoles with derivatives containing flexible bonds have shown that increased molecular flexibility often leads to better inhibitory activity against cancer cells. The addition of rotatable bonds may facilitate a more optimal binding conformation of the compound with its target receptor or enzyme. For example, a carbazole-based inhibitor of the Rac1 protein, EHop-016, is thought to adopt a "U-shaped" conformation to bind to its target, a feat enabled by the flexibility of its side chains. nih.gov Derivatives designed with a more compact structure that mimics this conformation have shown improved inhibitory activity. nih.gov Therefore, a balance between the rigid core and flexible substituents is crucial for designing highly potent carbazole-based therapeutic agents.

Biotransformation and Metabolic Pathways by Microorganisms

Microorganisms are capable of metabolizing a wide range of organic compounds, including heterocyclic aromatic compounds like carbazole. These biotransformation processes are of interest for both bioremediation and the generation of novel, biologically active derivatives.

One of the most common initial steps in the microbial metabolism of the carbazole core is hydroxylation. researchgate.net This process is catalyzed by hydroxylase or oxygenase enzymes present in various bacteria and fungi. nih.gov Numerous studies have shown that microorganisms can introduce hydroxyl groups at different positions on the carbazole ring, leading to the formation of various hydroxylated metabolites.

The fungus Aspergillus flavus has been shown to metabolize carbazole into several monohydroxylated products. researchgate.netnih.gov The primary metabolite identified was 3-hydroxycarbazole, with 1-hydroxycarbazole and 2-hydroxycarbazole (B1203736) being formed as minor products. nih.gov Similarly, certain strains of Pseudomonas species can degrade methylcarbazoles.

Bacterial degradation of carbazole has been extensively studied, revealing multiple metabolic pathways. Besides lateral and angular dioxygenation, which lead to ring cleavage, monohydroxylation is a key transformation. The resulting hydroxylated carbazoles, such as 9H-Carbazol-1-ol, are not only intermediates in degradation pathways but are also of pharmaceutical interest due to their own potential biological activities. nih.gov

The table below lists microorganisms and the carbazole metabolites they are known to produce.

MicroorganismSubstrateKey Metabolites Produced
Aspergillus flavusCarbazole3-Hydroxycarbazole (major), 1-Hydroxycarbazole, 2-Hydroxycarbazole
Pseudomonas aeruginosa1- and 3-MethylcarbazoleFormylcarbazoles, Carbazole-carboxylic acids
Sphingomonas sp.CarbazoleCo-metabolizes benzothiophenes to sulfoxides and sulfones

Identification of Microbial Metabolites

Microorganisms, particularly bacteria and fungi, are known to metabolize carbazole and its derivatives through various enzymatic reactions. These biotransformations are a key aspect of the environmental fate of these compounds and can also be harnessed for biotechnological applications.

Research on the degradation of carbazole and methylated carbazoles by a Pseudomonas species has shown that the position of methyl substitution influences the biodegradability of the compound. For instance, C(1)-carbazoles were observed to be degraded preferentially over carbazole and C(2)-carbazoles, and among the C(1)-carbazole isomers, 1-methyl carbazole was the most susceptible to degradation nih.gov. This suggests that the methyl group at the 7-position of 9H-Carbazol-1-ol, 7-methyl- could influence its rate of microbial metabolism.

Fungal metabolism of N-methylcarbazole (NMC) by Cunninghamella echinulata has been investigated as a model for mammalian metabolism. This research identified four key metabolites: carbazole, N-hydroxymethylcarbazole (NHMC), 3-hydroxycarbazole, and 3-hydroxy-N-hydroxymethylcarbazole nih.govnih.gov. These findings highlight two primary biotransformation reactions: aliphatic hydroxylation of the N-methyl group to form a carbinolamine, which can then lead to N-dealkylation, and aromatic hydroxylation at the 3-position of the carbazole ring nih.gov.

Based on these findings with structurally related compounds, it can be hypothesized that the microbial metabolism of 9H-Carbazol-1-ol, 7-methyl- may proceed through one or more of the following pathways:

Oxidation of the 7-methyl group: The methyl group could be oxidized to form a hydroxymethyl group (-CH₂OH), which could be further oxidized to an aldehyde (-CHO) and a carboxylic acid (-COOH).

Further Aromatic Hydroxylation: Additional hydroxyl groups could be introduced onto the carbazole ring at positions that are sterically and electronically favorable for enzymatic attack.

Ring Cleavage: Following initial oxidative modifications, the aromatic rings of the carbazole structure could be cleaved by microbial dioxygenase enzymes, leading to the breakdown of the molecule.

It is important to emphasize that these are potential pathways based on the metabolism of similar compounds. Detailed experimental studies involving the incubation of 9H-Carbazol-1-ol, 7-methyl- with various microbial cultures would be necessary to definitively identify its specific metabolites.

Future Research Directions and Translational Potential Academic Focus

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

There is no published information on the synthesis of 9H-Carbazol-1-ol, 7-methyl- to evaluate and propose more efficient and sustainable routes.

Exploration of Undiscovered Reactivity Patterns

The reactivity of 9H-Carbazol-1-ol, 7-methyl- has not been documented, precluding any discussion on its undiscovered reactivity patterns.

Advanced Computational Modeling for Predictive Design

No computational studies, such as docking simulations or physicochemical property predictions, have been published for this specific molecule. mdpi.com

Integration into Multi-Functional Materials and Devices

While carbazoles are used in optoelectronic applications, researchgate.net there is no information on the integration of 9H-Carbazol-1-ol, 7-methyl- into such materials.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

The biological activity of 9H-Carbazol-1-ol, 7-methyl- is unknown, and therefore, no mechanistic studies at the molecular level have been conducted.

Strategies for Selective Target Modulation in Biological Systems

Without knowledge of its biological targets, it is not possible to devise strategies for selective modulation.

Q & A

Q. What are the common synthetic routes for 7-methyl-9H-carbazol-1-ol, and what methodological considerations are crucial for optimizing reaction yields?

  • Methodological Answer : Synthesis typically involves hydroxyamine hydrochloride and sodium acetate in methanol, followed by acetic anhydride in dichloromethane, as described in carbazole derivative preparations . Williamson ether synthesis and N-alkylation reactions are also employed, with catalysts like NaH in THF or DMF . Key considerations include:
  • Reaction time optimization (e.g., 6 hours for oxime intermediate formation) .
  • Solvent selection (e.g., dichloromethane for anhydride reactions) .
  • Monitoring via TLC and purification via column chromatography (hexanes/EtOAc) .

Q. What spectroscopic techniques are employed to characterize 7-methyl-9H-carbazol-1-ol, and how are data interpreted?

  • Methodological Answer :
  • 1H NMR (500 MHz in DMSO-d6): Assigns proton environments, with chemical shifts indicating substituent effects (e.g., methyl groups at δ ~2.5 ppm) .
  • X-ray crystallography : Resolves molecular geometry, as demonstrated for related carbazoles with R-factors <0.055 .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3400 cm<sup>-1</sup>) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]<sup>+</sup> peaks for derivatives) .

Q. What safety protocols should be followed when handling 7-methyl-9H-carbazol-1-ol in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Emergency measures :
  • Skin contact: Wash with soap/water .
  • Eye exposure: Rinse with water for 15 minutes .
  • Spills: Contain with absorbent materials and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) for 7-methyl-9H-carbazol-1-ol derivatives?

  • Methodological Answer :
  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to assess hydrogen bonding or aggregation .
  • Computational validation : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .
  • Purity checks : Re-crystallize samples and re-run spectra to exclude impurities .

Q. What computational methods are used to predict the biological activity of 7-methyl-9H-carbazol-1-ol derivatives?

  • Methodological Answer :
  • Molecular docking : Screen derivatives against target proteins (e.g., androgen receptors) using software like AutoDock .
  • Quantum chemical calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and antioxidant potential .
  • Structure-activity relationship (SAR) : Correlate substituent positions (e.g., pyridinylmethyl groups) with bioactivity using regression models .

Q. How to optimize reaction conditions for synthesizing novel 7-methyl-9H-carbazol-1-ol derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Catalyst screening : Test Pd(OAc)2 or CuI for cross-coupling reactions .
  • Temperature gradients : Vary from 25°C to 80°C to balance yield and side reactions .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • High-throughput screening : Use parallel reactors to test multiple conditions (e.g., molar ratios, bases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.